3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one - 903855-07-2

3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one

Catalog Number: EVT-2780312
CAS Number: 903855-07-2
Molecular Formula: C23H25ClN2O4
Molecular Weight: 428.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • **G-quadruplex DNA binding: ** Research suggests that a similar compound, 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one, exhibits potent binding affinity to G-quadruplex [d(TGGGGT)]4, a structure found at telomeres and involved in regulating cellular processes like apoptosis. []
Applications
  • Anticancer Agents: Chromenones have been investigated for their potential as anticancer agents due to their ability to inhibit cell proliferation, induce apoptosis, and interact with specific targets involved in tumor growth and progression. [, , , , ]
  • Antimicrobial Agents: Several chromenone derivatives exhibit promising antimicrobial activity against a broad spectrum of bacteria and fungi. [, , , , , ]
  • Anti-inflammatory Agents: Chromenones are known to possess anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory enzymes and modulation of inflammatory pathways. [, ]
  • Neuroprotective Agents: Some chromenones have shown neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. [, ]

8-[(4-Benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one

    Compound Description: This compound is identified as an activator of contractile activity in intestinal smooth muscles, exhibiting reversible M2 cholinomimetic properties []. Research suggests it may serve as a pharmacological tool or potential drug candidate for treating gastrointestinal disorders arising from cholinergic neuron degeneration [].

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

    Compound Description: Identified as a potent and orally active phosphodiesterase 5 (PDE5) inhibitor with brain penetrant properties [], this compound has therapeutic potential for treating hypertension and is under clinical investigation [].

(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one

    Compound Description: This compound belongs to the 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, a class of bacterial efflux pump inhibitors []. It reverses multidrug resistance in E. coli by inhibiting the AcrA/AcrB/TolC efflux pump [].

7-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one

    Compound Description: The crystal structure of this compound was determined [].

5-Methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one (DK1913)

    Compound Description: DK1913 is a synthetic pan-Aurora kinase inhibitor that induces apoptosis in HCT116 colon cancer cells by triggering ROS-mediated ER and genotoxic stress responses [].

7‐{2‐[4‐(4‐Methoxy­phen­yl)piperazin‐1‐yl]eth­oxy}‐4‐methyl‐2H‐chromen‐2‐one monohydrate

    Compound Description: This compound exhibits α1-adrenoceptor antagonistic activity as demonstrated by in vitro animal experiments [, ].

Properties

CAS Number

903855-07-2

Product Name

3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one

IUPAC Name

3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-4-one

Molecular Formula

C23H25ClN2O4

Molecular Weight

428.91

InChI

InChI=1S/C23H25ClN2O4/c24-18-3-1-17(2-4-18)21-16-30-22-15-19(5-6-20(22)23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2

InChI Key

AFFCLNKQNZVYFV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.